molecular formula C10H18N4O B1517753 1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol CAS No. 1152896-64-4

1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol

Cat. No. B1517753
CAS RN: 1152896-64-4
M. Wt: 210.28 g/mol
InChI Key: FAZPWBUDHQVPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol” is a chemical compound with the molecular formula C10H18N4O and a molecular weight of 210.28 . It is used for research purposes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 210.28 . Other physical and chemical properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Metabolism and Pharmacokinetics Studies

1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol has been a subject in the study of metabolism, excretion, and pharmacokinetics. One notable compound, 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (INCB018424), a selective inhibitor of Janus tyrosine kinase 1/2, was studied for its metabolism and pharmacokinetics in humans. The compound showed rapid absorption, and its metabolites indicated a low circulating metabolite burden, suggesting its predominant presence in circulation as the parent compound. The study noted that INCB018424 is highly absorbed and does not accumulate significantly between single and multiple dosing, marking its significance in therapeutic applications (Shilling et al., 2010).

Exposure and Toxicity Analysis

The compound has also been a point of focus in understanding the exposure and toxicity of related chemical structures in humans. Studies have investigated the formation of metabolites and adducts, like heterocyclic amines formed during the cooking of meat and their potential involvement in human diseases, including cancer. The presence of these compounds in human urine, especially for individuals on a regular diet, has been noted, indicating continuous exposure and potential health implications. The variations in metabolite profiles between humans and rodents in some studies highlight the need for careful consideration when translating findings from animal models to human scenarios (Wakabayashi et al., 1993).

Environmental and Dietary Exposure

Research has also delved into the environmental exposure to related chemical compounds, such as organophosphorus and pyrethroid pesticides, in specific populations like preschool children. This study underscored the widespread chronic exposure to these compounds and highlighted the importance of understanding environmental and dietary factors in assessing the risk and levels of exposure (Babina et al., 2012).

properties

IUPAC Name

1-(4-aminopyrazol-1-yl)-3-pyrrolidin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c11-9-5-12-14(6-9)8-10(15)7-13-3-1-2-4-13/h5-6,10,15H,1-4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZPWBUDHQVPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CN2C=C(C=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol
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1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol
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1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol
Reactant of Route 4
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1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol
Reactant of Route 5
1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol
Reactant of Route 6
1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol

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